(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
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Overview
Description
(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzo[c][1,2]thiazin-4(3H)-one core, which is functionalized with multiple substituents, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the benzo[c][1,2]thiazin-4(3H)-one core, followed by the introduction of the 3,4-dimethoxyphenethyl and 4-methylbenzyl groups through various coupling reactions. The final step involves the formation of the (E)-methylene bridge, which is achieved under specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the methylene bridge or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Cresol: A group of aromatic organic compounds with similar phenolic structures.
4,4’-Dichlorobenzophenone: An organic compound with a benzophenone core, used in various chemical applications.
Uniqueness
(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is unique due to its complex structure, which includes multiple functional groups and a benzo[c][1,2]thiazin-4(3H)-one core
Properties
IUPAC Name |
(3E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-19-8-10-21(11-9-19)18-29-23-7-5-4-6-22(23)27(30)26(35(29,31)32)17-28-15-14-20-12-13-24(33-2)25(16-20)34-3/h4-13,16-17,28H,14-15,18H2,1-3H3/b26-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSDINKBAYEOOR-YZSQISJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCCC4=CC(=C(C=C4)OC)OC)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCCC4=CC(=C(C=C4)OC)OC)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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